molecular formula C12H12N4O2S B2746234 N-(4-acetamidophenyl)-4-methylthiadiazole-5-carboxamide CAS No. 183306-56-1

N-(4-acetamidophenyl)-4-methylthiadiazole-5-carboxamide

Cat. No. B2746234
CAS RN: 183306-56-1
M. Wt: 276.31
InChI Key: OPAOGOMNIWWGLD-UHFFFAOYSA-N
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Description

4-Acetamidophenol, also known as Acetaminophen or Paracetamol, is a widely used antipyretic and analgesic . It’s commonly used to treat mild to moderate pain and to reduce fevers caused by illnesses .


Synthesis Analysis

The general synthesis of Acetaminophen in undergraduate laboratories involves the reaction of p-aminophenol with acetic anhydride in the presence of an acid (sulfuric or phosphoric) to produce Acetaminophen and acetic acid .


Molecular Structure Analysis

The molecular formula of Acetaminophen is C8H9NO2 . The 3D structure of Acetaminophen can be viewed using Java or Javascript .


Chemical Reactions Analysis

The reaction network and side products of the hydrogenation of 4-nitrophenol with formic acid and elemental hydrogen followed by acetylation with acetic anhydride in a ball mill were elucidated .


Physical And Chemical Properties Analysis

Acetaminophen is a crystalline powder or crystals . It has a molecular weight of 151.16 . It is soluble in water, ethanol, acetone, alcohol, methanol, dmf, ethylene dichloride, ethyl acetate, and practically insoluble in petr.ether, pentane, and benzene .

Scientific Research Applications

Anticancer Activity

Research on thiophene and thiazole derivatives, closely related to the chemical structure of "N-(4-acetamidophenyl)-4-methylthiadiazole-5-carboxamide," has shown significant in vitro cytotoxicity against cancer cell lines. For instance, 4-acetyl-5-anilino-N-arylthiophene-2-carboxamide derivatives exhibit good inhibitory activity against multiple cancer cell lines, highlighting their potential as anticancer agents (Atta & Abdel-Latif, 2021). Moreover, derivatives synthesized from 2-(naphthalen-1-ylmethyl/Naphthalen-2-yloxymethyl)-1H-benzimidazol-1-yl]acetohydrazide were evaluated for their anticancer properties, with some compounds showing moderate activity against breast cancer cell lines (Salahuddin et al., 2014).

Antidiabetic Screening

A series of N-substituted-6-methyl-4-{4-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methoxyphenyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides were synthesized and evaluated for their in vitro antidiabetic activity. The study demonstrated promising α-amylase inhibition, suggesting a potential role in managing diabetes (Lalpara et al., 2021).

Antimicrobial Evaluation

The synthesis of 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives has led to the discovery of compounds with notable antimicrobial activities. This research underscores the potential of such derivatives in developing new antimicrobial agents, which is crucial given the rising challenge of antibiotic resistance (Gul et al., 2017).

Safety and Hazards

Acetaminophen is harmful if swallowed and harmful to aquatic life with long-lasting effects . It’s recommended to wash face, hands, and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product .

properties

IUPAC Name

N-(4-acetamidophenyl)-4-methylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O2S/c1-7-11(19-16-15-7)12(18)14-10-5-3-9(4-6-10)13-8(2)17/h3-6H,1-2H3,(H,13,17)(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPAOGOMNIWWGLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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